

SR 43845: A Technical Overview of a Potent Renin Inhibitor

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Compound of Interest		
Compound Name:	SR 43845	
Cat. No.:	B1681100	Get Quote

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Abstract

SR 43845 is a potent, non-peptidic inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By directly targeting renin, **SR 43845** effectively blocks the entire downstream cascade, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the available preclinical data on **SR 43845**, including its in vitro potency and in vivo efficacy in a primate model of hypertension. Detailed experimental methodologies and visualizations of the relevant biological pathways are presented to support further research and development in the field of renin inhibition.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[2] Renin, a proteolytic enzyme primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step of the RAAS.[3] Inhibition of renin, therefore, represents a primary and highly effective strategy for controlling the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion.[4]



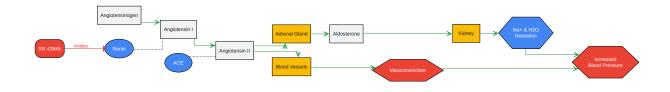
SR 43845 has been identified as a potent inhibitor of renin. This document summarizes the key findings from preclinical studies, presents the available quantitative data in a structured format, and provides detailed hypothetical experimental protocols based on standard methodologies in the field.

Mechanism of Action

SR 43845 exerts its pharmacological effect by directly binding to the active site of renin, thereby preventing the binding of its substrate, angiotensinogen. This competitive inhibition blocks the formation of angiotensin I and, consequently, the production of the potent vasoconstrictor angiotensin II.[5] The interruption of the RAAS cascade at its origin leads to reduced arterial pressure, decreased aldosterone secretion, and a subsequent decrease in sodium and water retention.[4]

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by **SR 43845**.



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of **SR 43845** on renin.

Quantitative Data

The following tables summarize the available quantitative data for **SR 43845** from preclinical studies.



Table 1: In Vitro Potency of SR 43845

Parameter	Species	Value	Reference
IC50	Human Plasma Renin	1 x 10-11 mol/L	[2]
IC50	Primate Plasma Renin	1 x 10-11 mol/L	[2]

Table 2: In Vivo Efficacy of SR 43845 in Conscious,

Sodium-Replete Cynomolaus Monkeys

Dose (μg/kg/min for 30 min)	Maximal Reduction in Blood Pressure (mmHg)	Inhibition of Plasma Renin Activity (%)	Reference
0.33	Not specified	90%	[2]
3.3	Not specified	Not specified	[2]
33	14 ± 1	Not specified	[2]
100	22 ± 2	Not specified	[2]
200	No further reduction	Not specified	[2]

Baseline blood pressure was approximately 110 ± 5 mmHg.

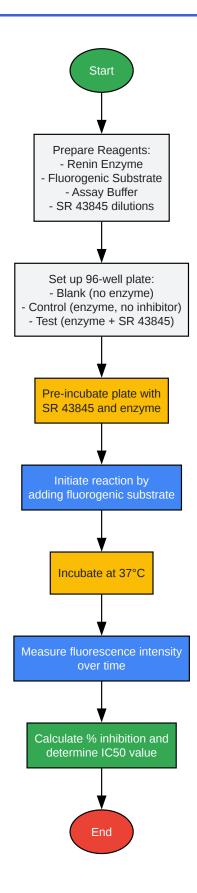
Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of **SR 43845**, based on standard and widely accepted experimental protocols.

In Vitro Renin Inhibition Assay

This protocol describes a typical fluorometric assay to determine the in vitro inhibitory potency (IC50) of **SR 43845** against purified renin.





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Caption: Experimental workflow for the in vitro renin inhibition assay.



Methodology:

Reagent Preparation:

- A purified human or primate renin enzyme solution is prepared in an appropriate assay buffer.
- A fluorogenic renin substrate (e.g., a FRET-based peptide) is reconstituted in a suitable solvent.
- Serial dilutions of SR 43845 are prepared to cover a range of concentrations.

Assay Procedure:

- In a 96-well microplate, the assay is set up with wells for blank (substrate and buffer only), control (enzyme, substrate, and buffer), and test conditions (enzyme, substrate, buffer, and varying concentrations of SR 43845).
- The enzyme and inhibitor are pre-incubated together for a defined period.
- The reaction is initiated by the addition of the fluorogenic substrate.
- The plate is incubated at 37°C, and fluorescence is measured at regular intervals using a microplate reader.

Data Analysis:

- The rate of substrate cleavage is determined from the increase in fluorescence over time.
- The percentage of renin inhibition for each concentration of SR 43845 is calculated relative to the control.
- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

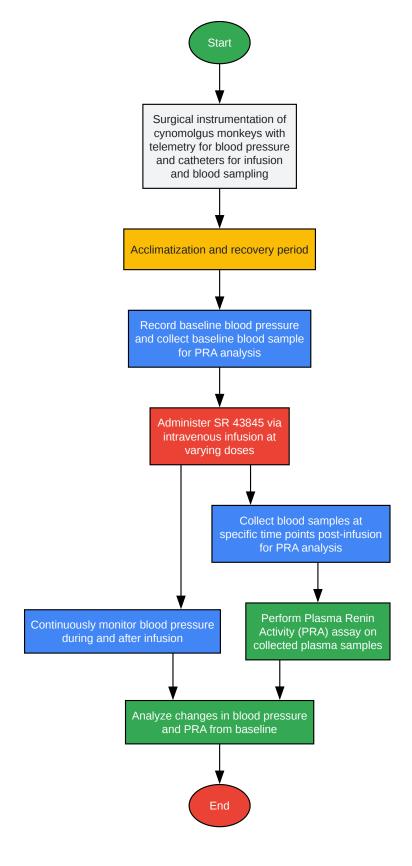




In Vivo Blood Pressure and Plasma Renin Activity Measurement in Cynomolgus Monkeys

This protocol outlines the methodology for assessing the in vivo efficacy of **SR 43845** in a conscious, chronically instrumented primate model.





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